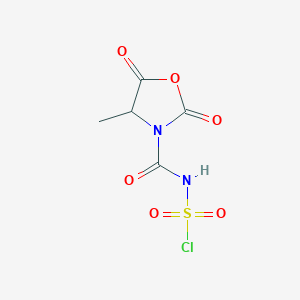
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is a chemical compound with a complex structure that includes an oxazolidine ring and a sulfamyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride typically involves the reaction of oxazolidine derivatives with sulfamyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazolidine ring can undergo oxidation and reduction reactions, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can produce oxazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as antimicrobial agents. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure, such as linezolid, which is used as an antibiotic.
Sulfonamides: Compounds with a similar sulfamyl group, such as sulfamethoxazole, which is also used as an antibiotic.
Uniqueness
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is unique due to its combination of an oxazolidine ring and a sulfamyl chloride group. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
63067-43-6 |
|---|---|
Formule moléculaire |
C5H5ClN2O6S |
Poids moléculaire |
256.62 g/mol |
Nom IUPAC |
N-(4-methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H5ClN2O6S/c1-2-3(9)14-5(11)8(2)4(10)7-15(6,12)13/h2H,1H3,(H,7,10) |
Clé InChI |
QSMBBWUKZSKZEW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(=O)N1C(=O)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
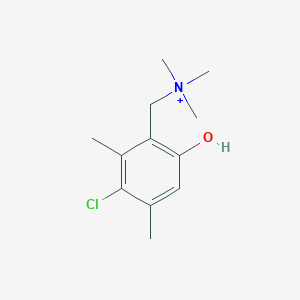
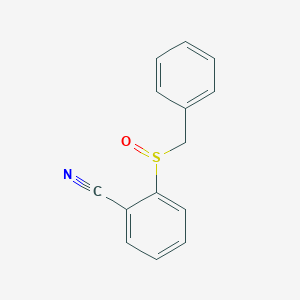
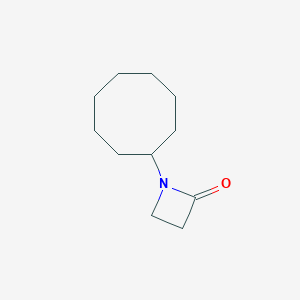
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)



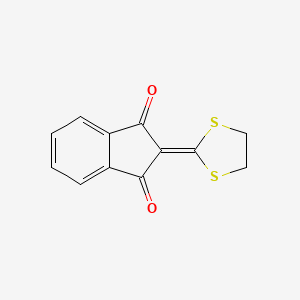
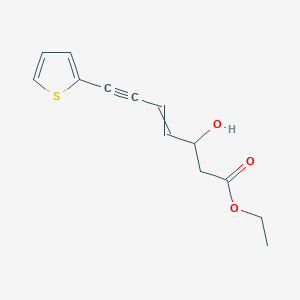
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
